molecular formula C16H24ClNO3 B2980728 2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide CAS No. 2411305-23-0

2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide

Cat. No. B2980728
M. Wt: 313.82
InChI Key: PQTJTCKAADOWFU-UHFFFAOYSA-N
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Description

“2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide” is a complex organic compound. It contains a 2,5-dimethylfuran group, which is a heterocyclic compound and a potential biofuel . The compound also includes an acetamide group, which is a functional group consisting of an acyl group bonded to nitrogen .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the conditions and reagents involved. For instance, 2,5-dimethylfuran, one of the components, can undergo various reactions due to the presence of the furan ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like melting point, boiling point, density, etc. For example, 2,5-dimethylfuran has a density of 0.8897 g/cm^3 and a boiling point of 92 to 94 °C .

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties. For instance, 2,5-dimethylfuran is very flammable and harmful .

properties

IUPAC Name

2-chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24ClNO3/c1-11-8-13(12(2)21-11)10-18(16(19)9-17)14-4-6-15(20-3)7-5-14/h8,14-15H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTJTCKAADOWFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CN(C2CCC(CC2)OC)C(=O)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-N-[(2,5-dimethylfuran-3-yl)methyl]-N-(4-methoxycyclohexyl)acetamide

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